4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)sulfonyl-(4-chlorobenzoyl)amino]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2NO5S/c1-30(2,3)22-8-18-27(19-9-22)39(36,37)33(28(34)20-4-10-23(31)11-5-20)25-14-16-26(17-15-25)38-29(35)21-6-12-24(32)13-7-21/h4-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOSSVZXBOPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-(tert-butyl)phenyl sulfonyl chloride: This can be achieved by reacting 4-(tert-butyl)phenyl with chlorosulfonic acid.
Synthesis of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl: This intermediate is formed by reacting 4-(tert-butyl)phenyl sulfonyl chloride with 4-chlorobenzamide under appropriate conditions.
Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The amido group can be reduced to an amine under reducing conditions.
Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Properties : Recent studies have indicated that compounds similar to 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate exhibit promising anticancer activity. The sulfonamide moiety is known to enhance the biological activity of drugs by improving their solubility and bioavailability. Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation, making this compound a candidate for further investigation as an anticancer agent .
- Beta-Lactamase Inhibition : This compound can serve as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are critical in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. The structural characteristics of This compound allow for modifications that can enhance its efficacy against various bacterial strains .
- Drug Design : The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows it to be optimized for various therapeutic applications, including anti-inflammatory and antimicrobial agents. Researchers are exploring its potential to modify existing drugs to improve their effectiveness and reduce side effects .
Synthetic Chemistry Applications
- Synthetic Intermediates : The compound is utilized as a synthetic intermediate in organic reactions, particularly in the synthesis of complex organic molecules. Its versatile functional groups facilitate various chemical transformations, making it a valuable building block in synthetic organic chemistry .
- Material Science : In material science, derivatives of this compound are being investigated for their properties as polymers or coatings. The sulfonamide group can impart unique physical properties to materials, such as increased thermal stability and enhanced mechanical strength, which are desirable in industrial applications .
Case Studies
- Case Study 1: Anticancer Activity : A study published in Molbank examined the synthesis and biological evaluation of compounds related to This compound . It was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential use as anticancer agents .
- Case Study 2: Beta-Lactamase Inhibition : Research documented in patent literature highlights the synthesis of beta-lactamase inhibitors derived from sulfonamide compounds. The study demonstrated that modifications on the sulfonamide structure significantly enhanced inhibitory activity against various beta-lactamases, showcasing the importance of this compound in antibiotic development .
Mechanism of Action
The mechanism of action of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and amido groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Sulfonamide Derivatives
N4-Lauroylsulfathiazole ( ): This compound contains a thiazole ring and a lauroyl chain. The lauroyl chain increases lipophilicity, but the absence of bulky tert-butyl or chloro substituents may reduce steric hindrance compared to the target compound. Such structural differences could lead to variations in solubility and membrane permeability.
N-(4-Methoxyphenyl)benzenesulfonamide ( ): The methoxy group in this analog is electron-donating, contrasting with the electron-withdrawing chloro groups in the target compound. This difference likely alters electronic properties, affecting crystal packing (as noted in crystallographic studies ) and reactivity. The tert-butyl group in the target compound may enhance thermal stability due to steric protection of the sulfonamide moiety.
Chlorophenyl-Containing Compounds
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (Compound 9, ): This ketone derivative shares the 4-chlorophenyl group with the target compound but incorporates a thiopyran ring. The thiopyran group introduces sulfur, which may influence redox properties. The target’s benzoate ester and sulfonamide groups are absent here, leading to differences in polarity (Rf = 0.50 for Compound 9 vs.
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10, ): Both compounds feature tert-butyl and 4-chlorophenyl groups. However, Compound 10’s piperidine-carbamate system contrasts with the target’s sulfonamide-benzoate architecture.
Benzoate Esters
(4-Chlorophenyl) 4-nitrobenzoate ( ) :
Replacing the target’s sulfonamide with a nitro group results in a stronger electron-withdrawing effect, accelerating ester hydrolysis. The nitro group may also enhance reactivity in electrophilic substitutions, whereas the target’s chloro substituents provide moderate electron withdrawal, balancing stability and reactivity.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Calculated based on molecular formula.
- Polarity and Solubility : The target’s tert-butyl group increases lipophilicity compared to analogs like Compound 10 (Rf = 0.19 in 4:1 PE/EtOAc), suggesting lower polarity.
- Thermal Stability : The tert-butyl group may elevate the melting point relative to Compound 9 (120–122°C), though data for the target is lacking.
- Spectroscopy : The 4-chlorophenyl groups in the target would show distinct ¹H NMR shifts (~7.3–7.5 ppm for aromatic protons) and ¹³C NMR signals (~135–140 ppm for C-Cl), comparable to Compound 9 .
Implications for Bioactivity
While direct bioactivity data for the target compound is unavailable, sulfonamide derivatives (e.g., ) are known for antitubercular activity. The target’s dual sulfonamide and benzoate ester motifs could enhance binding to bacterial enzymes, but steric hindrance from the tert-butyl group might reduce efficacy compared to less bulky analogs.
Biological Activity
The compound 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with sulfonamide compounds. The general synthetic pathway includes:
- Formation of the sulfonamide : The tert-butyl group is introduced to the phenyl ring.
- Amidation : Reaction with 4-chlorobenzamide to form the final product.
This synthetic route has been optimized to yield high purity and efficiency, often exceeding 75% in various conditions .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism appears to involve disruption of microtubule dynamics, similar to other known chemotherapeutic agents.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Microtubule destabilization |
| HT-29 (Colon) | 3.8 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 6.0 | Induction of apoptosis |
The compound was found to inhibit cell growth effectively at nanomolar concentrations, demonstrating a promising profile for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown potential as an anti-inflammatory agent. It acts as an irreversible inhibitor of IkappaB-alpha phosphorylation, which prevents the activation of NF-kappaB, a key regulator in inflammatory responses.
Table 2: Inhibition of NF-kappaB Activation
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 30 |
| 5 | 60 |
| 10 | 85 |
At a concentration of , the compound demonstrated an inhibition rate of approximately , indicating strong potential for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Chick Chorioallantoic Membrane Assay : This model was used to evaluate the anti-angiogenic properties of the compound. Results indicated that it significantly reduced angiogenesis comparable to established agents like combretastatin A-4 .
- In Vivo Tumor Models : In murine models, administration of this compound led to a marked reduction in tumor size and weight, with minimal toxicity observed in surrounding tissues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of sulfonamide and benzamide intermediates. For example:
- Sulfonamide Formation : Reacting 4-(tert-butyl)benzenesulfonyl chloride with a substituted aniline under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate .
- Benzamido Linkage : Coupling the sulfonamide with 4-chlorobenzoyl chloride using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous DMF .
- Esterification : Final esterification of the hydroxyl group with 4-chlorobenzoic acid chloride under reflux in THF .
- Yield Optimization : Lower temperatures (0–5°C) during sulfonamide formation reduce side reactions, while anhydrous conditions for coupling improve efficiency (~70–80% yield) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% typical for research-grade material) .
- Spectroscopy :
- NMR : and NMR to confirm sulfonamide (-SO-NH-) and ester (-COO-) linkages. Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 1.3 ppm (tert-butyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 587.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Stable at −20°C in inert atmospheres. Degrades in acidic/basic conditions (pH <3 or >10), with hydrolysis of the ester group observed after 24 hours at 37°C .
Advanced Research Questions
Q. How does the tert-butyl sulfonamide group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Hydrophobic Interactions : The tert-butyl group enhances binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase isoforms), confirmed via molecular docking studies .
- Steric Effects : Bulkier substituents reduce off-target interactions, as shown in competitive binding assays against unrelated receptors .
- Experimental Validation : Replace tert-butyl with smaller groups (methyl, isopropyl) and compare IC values in enzyme inhibition assays .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
- Metabolic Stability Testing : Incubate with liver microsomes to identify active metabolites that may contribute to discrepancies in IC values .
- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Modular Synthesis : Systematically vary substituents (e.g., chloro → fluoro on the benzamido group) and assess impact on activity .
- Pharmacophore Mapping : Use X-ray crystallography to identify critical hydrogen bonds between the sulfonamide and target proteins .
- In Silico Screening : QSAR models trained on analogous sulfonamide derivatives predict optimal substituent patterns for enhanced potency .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (5 mg/kg) to measure plasma half-life (~2.5 hours) and bioavailability (~40% via oral gavage) .
- Tissue Distribution : Radiolabel the compound with and quantify accumulation in target organs (e.g., liver, kidneys) using autoradiography .
- Metabolite Profiling : LC-MS/MS to identify primary metabolites (e.g., ester hydrolysis products) in urine and feces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
